Allocolchicine

Tubulin Binding Kinetics Fluorescence Spectroscopy

Allocolchicine is a critical tool for SAR studies on the colchicine binding site. It features a 5-fold lower tubulin affinity than colchicine (Ka=6.1x10⁵ M⁻¹) and uniquely binds βVI-tubulin isotype. Its distinct P-gp recognition profile makes it essential for dissecting resistance mechanisms. Use as comparator to benchmark novel C-ring modifications. Not interchangeable with generic colchicine site binders.

Molecular Formula C22H25NO6
Molecular Weight 399.4 g/mol
Cat. No. B1217306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllocolchicine
Synonymsallocolchicine
methyl 5-acetylamino-6,7-dihydro-9,10,11-trimethoxy-5H-dibenzo(a,c)cycloheptene-3-carboxylate
Molecular FormulaC22H25NO6
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)C(=O)OC)OC)OC)OC
InChIInChI=1S/C22H25NO6/c1-12(24)23-17-9-7-13-11-18(26-2)20(27-3)21(28-4)19(13)15-8-6-14(10-16(15)17)22(25)29-5/h6,8,10-11,17H,7,9H2,1-5H3,(H,23,24)
InChIKeyNMKUAEKKJQYLHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allocolchicine: Structural Definition and Baseline Tubulin-Binding Characteristics for Research Sourcing


Allocolchicine is a structural isomer of the well-established antimitotic agent colchicine. The core structural distinction lies in the replacement of colchicine's tropone C ring with an aromatic ester [1]. Despite this key structural alteration, the overall association parameters for binding to tubulin are qualitatively similar to those of colchicine [1], establishing allocolchicine as a critical tool compound for dissecting the structural determinants of colchicine site ligand interactions. It is a naturally occurring alkaloid found in species such as *Colchicum decaisnei* [2].

Why Allocolchicine Cannot Be Interchanged with Colchicine or Other Colchicine-Site Ligands


The structural modifications in allocolchicine confer a distinct pharmacological profile that is not interchangeable with colchicine or its other close analogs. Key differences include a lower absolute binding affinity for tubulin [1], a significantly different recognition profile by the multidrug resistance efflux pump P-glycoprotein (P-gp) [2], and the unique ability to bind to the atypical betaVI-tubulin isotype where colchicine binding is undetectable [3]. Consequently, substituting allocolchicine with a generic 'colchicine site binder' will yield different experimental outcomes in terms of cellular potency, resistance profile, and isotype selectivity.

Quantitative Differentiation Evidence: Allocolchicine vs. Colchicine and Analogs


Comparative Tubulin Binding Affinity and Kinetics: Allocolchicine vs. Colchicine

Allocolchicine binds to tubulin with high affinity, though its association constant (Ka) is approximately 5-fold lower than that of colchicine. The activation energy for binding is nearly identical, suggesting a similar rate-limiting step [1]. This makes allocolchicine a key comparator for studying the contribution of the C-ring to binding energetics. An earlier study reports an inhibition constant (Ki) of 2 µM for allocolchicine in competition with colchicine [2].

Tubulin Binding Kinetics Fluorescence Spectroscopy

Binding Kinetics: Activation Energy Comparison for Tubulin Association

Analysis of the association kinetics revealed that the activation energy for the allocolchicine-tubulin binding reaction is 18.4 ± 1.5 kcal/mol, which is only slightly less than that of colchicine [1]. This quantitative similarity indicates that the slow binding kinetics are not governed by conformational flexibility of the C-ring.

Activation Energy Tubulin Kinetics

Differential Binding to BetaVI-Tubulin Isotype: Allocolchicine vs. Colchicine

While colchicine binding to the avian betaVI-tubulin isotype (CeTb) was undetectable, the structural isomer allocolchicine demonstrated measurable, moderate affinity with a Ka of 0.18 x 10^5 M^-1. This is in stark contrast to its Ka of 5.0 x 10^5 M^-1 for bovine brain tubulin [1]. The smaller, more flexible C-ring of allocolchicine allows it to accommodate the altered binding site conformation of betaVI-tubulin, which is highly expressed in hematopoietic cells [1].

Tubulin Isotypes BetaVI Hematopoietic Cells

P-Glycoprotein Substrate Recognition: Reduced MDR Compared to Colchicine

In a comparative study using cell clones expressing the mouse multidrug resistance genes mdr1 and mdr3, allocolchicine analogs exhibited overall levels of resistance that were somewhat reduced compared to their direct colchicine counterparts [1]. This indicates that the structural differences in allocolchicine affect its recognition and efflux by P-gp, a major mediator of multidrug resistance.

P-glycoprotein Multidrug Resistance Efflux Pump

High-Impact Research Applications for Allocolchicine Driven by Quantitative Evidence


Investigating Structure-Activity Relationships (SAR) at the Colchicine Binding Site

Allocolchicine is an essential comparator for SAR studies focused on the role of the C-ring in tubulin binding. Its quantitatively defined, 5-fold lower affinity (Ka = 6.1 x 10^5 M^-1) and nearly identical activation energy (Ea = 18.4 ± 1.5 kcal/mol) compared to colchicine [1] make it ideal for isolating the energetic contributions of the tropone ring. Researchers can use these kinetic parameters to benchmark the effects of novel C-ring modifications.

Probing the Unique Pharmacology of the Hematopoietic BetaVI-Tubulin Isotype

The selective and measurable binding of allocolchicine to the betaVI-tubulin isotype (Ka = 0.18 x 10^5 M^-1), where colchicine binding is undetectable [1], positions this compound as a unique tool for studying betaVI-tubulin function. This is particularly relevant for investigations into hematopoietic cell biology, platelet formation, and the development of isotype-selective antimitotic agents.

Studies of P-Glycoprotein (P-gp) Substrate Specificity and Multidrug Resistance

Given the evidence that allocolchicine analogs show reduced overall resistance levels in P-gp-expressing cells compared to colchicine counterparts [1], allocolchicine serves as a valuable probe for dissecting the structural determinants of P-gp recognition. It can be used in comparative cytotoxicity assays to explore strategies for overcoming efflux-mediated multidrug resistance.

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